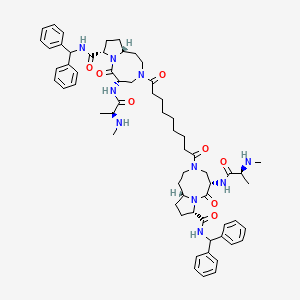
Spphpspafspafdnlyywdq
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spphpspafspafdnlyywdq: is a multi-epitope class II rat HER2/neu peptide. It is primarily used in the investigation of class II HER2-DC1 vaccine studies . This compound is significant in the field of immunology and vaccine development due to its role in targeting specific epitopes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Spphpspafspafdnlyywdq involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: For large-scale production, the same SPPS method is employed but with automated peptide synthesizers to ensure precision and efficiency. The process is scaled up by using larger resin quantities and optimized reaction conditions to maintain high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Spphpspafspafdnlyywdq can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, converting them to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Mutagenesis kits and specific primers for targeted amino acid changes.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Mutated peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Spphpspafspafdnlyywdq has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune response modulation and epitope mapping.
Medicine: Explored in the development of HER2-targeted vaccines for cancer immunotherapy.
Industry: Utilized in the production of diagnostic tools and therapeutic agents for HER2-positive cancers
Wirkmechanismus
The mechanism of action of Spphpspafspafdnlyywdq involves its interaction with the immune system. It targets the HER2/neu protein, a receptor tyrosine kinase involved in cell growth and differentiation. By binding to specific epitopes on HER2, it stimulates an immune response, leading to the activation of T-cells and subsequent destruction of HER2-expressing cells. This mechanism is crucial for its application in cancer immunotherapy .
Vergleich Mit ähnlichen Verbindungen
Trastuzumab: A monoclonal antibody targeting HER2.
Pertuzumab: Another monoclonal antibody that binds to a different epitope on HER2.
Lapatinib: A small molecule inhibitor of HER2 tyrosine kinase activity.
Comparison:
Uniqueness: Unlike monoclonal antibodies and small molecule inhibitors, Spphpspafspafdnlyywdq is a peptide-based compound that targets multiple epitopes, potentially offering a broader immune response.
Advantages: Peptides like this compound can be synthesized more easily and modified to enhance their stability and efficacy.
Limitations: Peptides may have shorter half-lives in vivo compared to antibodies and small molecules, requiring modifications to improve their pharmacokinetic properties
Eigenschaften
Molekularformel |
C116H150N26O33 |
|---|---|
Molekulargewicht |
2436.6 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C116H150N26O33/c1-60(2)44-75(98(156)129-78(47-65-29-33-69(146)34-30-65)100(158)130-79(48-66-31-35-70(147)36-32-66)101(159)131-80(49-67-54-121-73-23-12-11-22-71(67)73)103(161)134-82(52-94(150)151)105(163)125-74(116(174)175)37-38-92(118)148)128-104(162)81(51-93(119)149)132-106(164)83(53-95(152)153)133-99(157)76(45-63-18-7-5-8-19-63)126-96(154)61(3)123-107(165)87-24-13-40-139(87)113(171)85(57-144)136-102(160)77(46-64-20-9-6-10-21-64)127-97(155)62(4)124-108(166)88-25-14-41-140(88)114(172)86(58-145)137-110(168)89-26-15-39-138(89)112(170)84(50-68-55-120-59-122-68)135-109(167)90-27-16-42-141(90)115(173)91-28-17-43-142(91)111(169)72(117)56-143/h5-12,18-23,29-36,54-55,59-62,72,74-91,121,143-147H,13-17,24-28,37-53,56-58,117H2,1-4H3,(H2,118,148)(H2,119,149)(H,120,122)(H,123,165)(H,124,166)(H,125,163)(H,126,154)(H,127,155)(H,128,162)(H,129,156)(H,130,158)(H,131,159)(H,132,164)(H,133,157)(H,134,161)(H,135,167)(H,136,160)(H,137,168)(H,150,151)(H,152,153)(H,174,175)/t61-,62-,72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m0/s1 |
InChI-Schlüssel |
SQWRTRQPXSNBCN-XJMGVXMSSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CN=CN1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)


![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)








